molecular formula C10H15ClN4 B1479061 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1211524-07-0

6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B1479061
CAS No.: 1211524-07-0
M. Wt: 226.7 g/mol
InChI Key: UDSKZLOYALURHV-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms, and it has a chlorine atom at the 6th position and a methyl group at the 2nd position. It also has an amine group attached to the 4th position of the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives are known to participate in a variety of chemical reactions. They can act as bases, forming protonated salts, and can also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors that could influence its properties include its level of solubility, its boiling and melting points, and its stability under various conditions .

Scientific Research Applications

Heterocyclic Amines in Medicinal Chemistry

Asymmetric Synthesis of N-Heterocycles : Chiral sulfinamides, particularly tert-butanesulfinamide, have been utilized for the stereoselective synthesis of amines and their derivatives. These methodologies provide access to diverse N-heterocycles, including piperidines and pyrimidines, which are crucial in natural products and therapeutic compounds (Philip et al., 2020).

Pharmacological Activities of Pyrimidine Derivatives : Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory effects. These compounds serve as promising scaffolds for developing new biologically active substances (Chiriapkin, 2022).

Role in Anti-inflammatory and CNS Disorders : Functional chemical groups in heterocycles, including pyrimidines, have been explored for their potential CNS activities. This research identifies structural motifs that could lead to novel drugs for treating central nervous system disorders (Saganuwan, 2017).

Contributions to Food Safety and Environmental Monitoring

Food-derived Heterocyclic Amines : The formation and fate of heterocyclic amines like PhIP in food processing have been extensively studied, highlighting the need for effective reduction and control strategies to ensure food safety (Zamora & Hidalgo, 2015).

Analysis of Environmental and Dietary Exposures : Reviews on the analysis of pyrimidine derivatives and related compounds in various matrices emphasize their relevance in assessing environmental and dietary exposures to potentially carcinogenic compounds (Teunissen et al., 2010).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their exact structure and the target they interact with. Many pyrimidine derivatives are used in medicinal chemistry and have biological activity .

Future Directions

The future directions for research into “6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” and similar compounds could include further exploration of their potential uses in medicinal chemistry, as well as investigation into their synthesis and properties .

Properties

IUPAC Name

6-chloro-2-methyl-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-7-13-9(11)6-10(14-7)15-8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSKZLOYALURHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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